molecular formula C9H16ClNO4S B2718494 2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide CAS No. 2411262-61-6

2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide

Cat. No. B2718494
CAS RN: 2411262-61-6
M. Wt: 269.74
InChI Key: JRSZRUVRAQLRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide is a chemical compound that has been widely used in scientific research due to its various applications in the field of biochemistry and physiology. This compound is also known as Chlorothiazide, and it belongs to the thiazide class of diuretics. Chlorothiazide is used to treat high blood pressure and edema, and it has been found to have a number of other therapeutic uses as well.

Mechanism of Action

Chlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to an increase in the excretion of sodium and water, which results in a decrease in blood volume and a reduction in blood pressure. Chlorothiazide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
Chlorothiazide has a number of biochemical and physiological effects on the body. It has been found to reduce the levels of aldosterone, a hormone that regulates sodium and potassium balance in the body. Chlorothiazide also increases the excretion of calcium, which can lead to a decrease in bone density over time. In addition, Chlorothiazide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain conditions.

Advantages and Limitations for Lab Experiments

Chlorothiazide has a number of advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. Chlorothiazide is also relatively easy to administer to animals, and it has a low toxicity profile. However, there are also some limitations to the use of Chlorothiazide in lab experiments. For example, it may not be suitable for use in certain animal models, and its effects may be influenced by factors such as age, sex, and diet.

Future Directions

There are a number of future directions for research on Chlorothiazide. One area of interest is the potential use of Chlorothiazide in the treatment of osteoporosis. Another area of interest is the development of new thiazide diuretics that may have improved therapeutic profiles. Finally, there is ongoing research into the mechanisms of action of Chlorothiazide and other thiazide diuretics, which may lead to a better understanding of their effects on the body.

Synthesis Methods

The synthesis of 2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide can be achieved through a multistep process that involves the reaction of various chemicals. The starting material for the synthesis is 2-amino-5-chlorobenzophenone, which is reacted with thionyl chloride to form 2-chloro-5-chlorobenzophenone. This intermediate is then reacted with 4-hydroxythiophene-2-carboxylic acid to form the final product, Chlorothiazide.

Scientific Research Applications

Chlorothiazide has been extensively studied for its therapeutic effects on high blood pressure and edema. It has also been found to have a number of other therapeutic uses, including the treatment of diabetes insipidus, osteoporosis, and kidney stones. In addition, Chlorothiazide has been used in scientific research to study the mechanisms of action of thiazide diuretics and their effects on the body.

properties

IUPAC Name

2-chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-7(10)8(12)11-6-9(13)2-4-16(14,15)5-3-9/h7,13H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSZRUVRAQLRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCS(=O)(=O)CC1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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